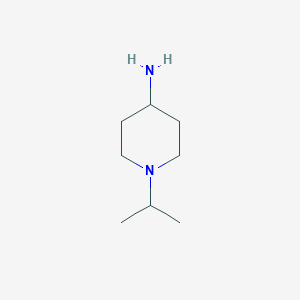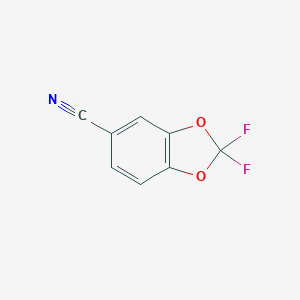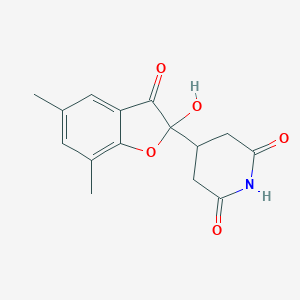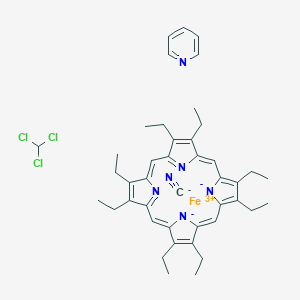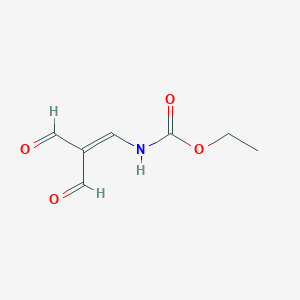
Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate, also known as ethyl ferulate, is a natural compound found in various plants and is widely used in scientific research due to its potential therapeutic properties. Ethyl ferulate is a derivative of ferulic acid, which is a well-known antioxidant and anti-inflammatory agent.
Applications De Recherche Scientifique
Ethyl ferulate has been extensively studied for its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. Ethyl ferulate has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in various cell types. It also has the ability to modulate the expression of genes involved in inflammation and cell proliferation.
Mécanisme D'action
The mechanism of action of Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate is not fully understood, but it is believed to act through multiple pathways. One of the main mechanisms is through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and cell survival. Ethyl ferulate has been shown to inhibit the activation of NF-κB and its downstream targets, including cytokines and chemokines.
Effets Biochimiques Et Physiologiques
Ethyl ferulate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various cell types. Ethyl ferulate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate in lab experiments is its low toxicity and high bioavailability. It can be easily synthesized in large quantities and is stable under normal storage conditions. However, one of the limitations of using Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate is its low solubility in water, which can affect its bioavailability in some experimental systems.
Orientations Futures
There are several future directions for the study of Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate. One area of research is the development of novel drug delivery systems to improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic effects in different disease models, such as cardiovascular disease and neurodegenerative diseases. Furthermore, the molecular mechanisms of Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate need to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate is a natural compound with potential therapeutic properties that has been extensively studied in scientific research. It possesses antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. Ethyl ferulate can be easily synthesized and has low toxicity, making it an attractive candidate for further research. However, its low solubility in water is a limitation, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Ethyl ferulate is synthesized by the reaction of ferulic acid with ethanolamine in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be increased by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
135305-08-7 |
|---|---|
Nom du produit |
Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate |
Formule moléculaire |
C7H9NO4 |
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
ethyl (NE)-N-[(E)-2-formyl-3-hydroxyprop-2-enylidene]carbamate |
InChI |
InChI=1S/C7H9NO4/c1-2-12-7(11)8-3-6(4-9)5-10/h3-5,9H,2H2,1H3/b6-4+,8-3+ |
Clé InChI |
XLAOEFBWFNPTDI-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)NC=C(C=O)C=O |
SMILES |
CCOC(=O)N=CC(=CO)C=O |
SMILES canonique |
CCOC(=O)NC=C(C=O)C=O |
Synonymes |
Carbamic acid, (2-formyl-3-oxo-1-propenyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



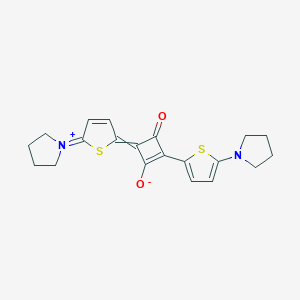
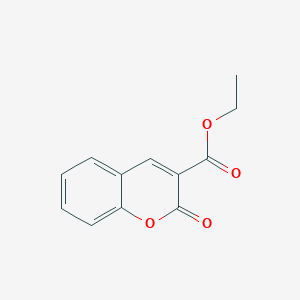
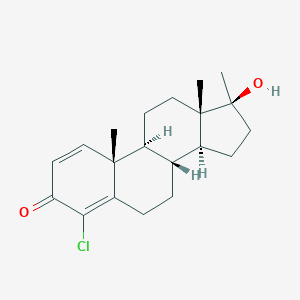
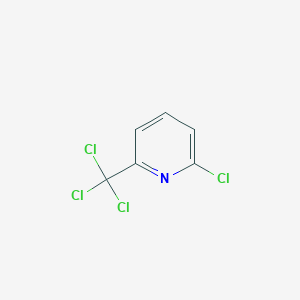
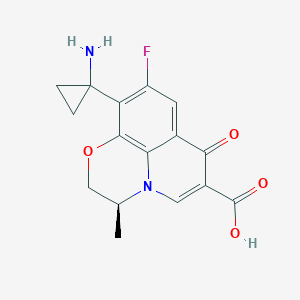
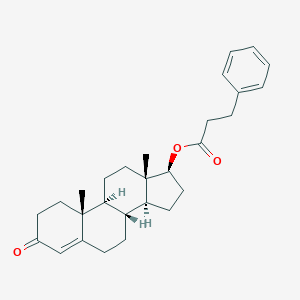
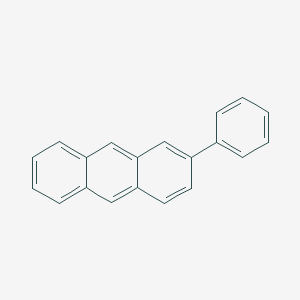
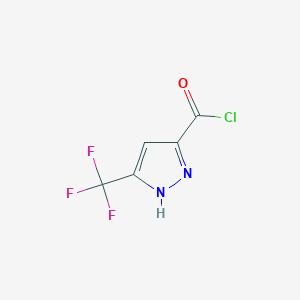
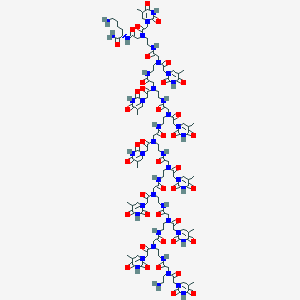
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
